![molecular formula C21H21NO5 B2764256 2-[(3R,4S)-1-(9H-芴-9-基甲氧基羰基)-4-羟基吡咯啉-3-基]乙酸 CAS No. 2241142-09-4](/img/structure/B2764256.png)

2-[(3R,4S)-1-(9H-芴-9-基甲氧基羰基)-4-羟基吡咯啉-3-基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

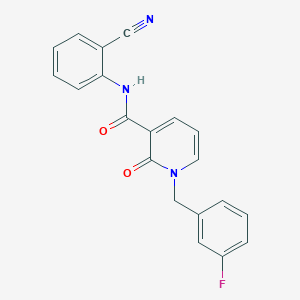

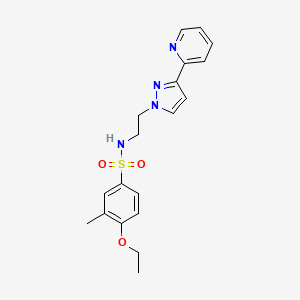

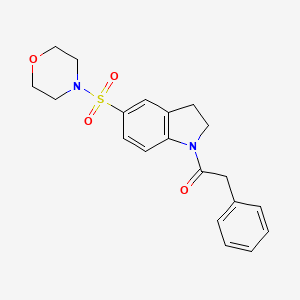

This compound, also known as 2-[(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-3-yl]acetic acid, has a molecular formula of C21H21NO5 and a molecular weight of 367.401. It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom, and contains a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis .

Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a type of secondary amine. This ring is substituted at the 3 and 4 positions with a hydroxyl group and an Fmoc-protected carboxylic acid, respectively . The stereochemistry at these positions is specified as (3R,4S), indicating the spatial arrangement of these groups .Chemical Reactions Analysis

As a compound containing an Fmoc-protected amino group, this molecule would be expected to participate in peptide coupling reactions. The Fmoc group can be removed under basic conditions, revealing a free amine that can react with a carboxylic acid to form a peptide bond .科学研究应用

保护基团合成

芴-9-基甲氧羰基(Fmoc)基团在复杂分子的合成过程中被广泛用作羟基的保护基团。它在各种条件下都具有稳定性的优势,同时仍可在温和的碱性条件下被去除。这一特性在肽合成中尤为宝贵,在该过程中,Fmoc基团可以在不干扰分子内其他敏感官能团的情况下被去除(Gioeli & Chattopadhyaya, 1982)。

固相肽合成

Fmoc基团在固相肽合成(SPPS)中扮演着至关重要的角色,它允许将氨基酸按顺序添加到不断增长的肽链中。这种方法通过在保护敏感官能团完整性的条件下促进生物活性肽和蛋白质的合成,极大地推进了生物有机化学领域(Fields & Noble, 2009)。

受保护的肽段的合成

Fmoc基团的多功能性在合成受保护的肽段中的应用中得到了进一步的证明。这些片段对于构建具有复杂结构的肽至关重要,包括那些使用标准方法难以组装的“困难序列”。Fmoc策略通过提供一种可靠的方法来控制肽键的反应性,从而能够合成此类肽(Johnson et al., 1993)。

新颖的合成方法

合成N-烷基羟肟酸的创新方法利用了Fmoc基团,展示了其在创造结构多样的化合物中的效用。此类方法对于开发具有潜在治疗应用的新化学实体至关重要(Mellor & Chan, 1997)。

高级氧化工艺

对环境污染物降解的研究受益于对Fmoc相关化合物的研究。例如,产生高反应性羟基自由基的UV-H2O2高级氧化工艺已被用于降解各种污染物,展示了这种化学框架更广泛的环境应用(Adak et al., 2019)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-[(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidin-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c23-19-11-22(10-13(19)9-20(24)25)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19,23H,9-12H2,(H,24,25)/t13-,19-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIMSKYGCKGJBF-BFUOFWGJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-({3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2764175.png)

![(6R)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2764177.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2764194.png)

![2,6-Bis(4-bromophenyl)-1,3,4-triazatricyclo[5.4.1.0^{4,12}]dodeca-2,5,7(12)-triene](/img/structure/B2764195.png)

![Ethyl 5-(2-methoxyacetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2764196.png)